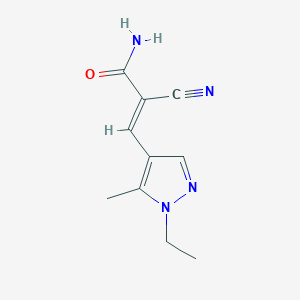![molecular formula C16H16FN3O2S B5327651 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first developed as a farnesyltransferase inhibitor, which is an enzyme that plays a key role in the post-translational modification of proteins. FTI-277 has shown promise as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells, and its potential to overcome drug resistance.
Wirkmechanismus
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide works by inhibiting the farnesyltransferase enzyme, which is responsible for the farnesylation of proteins such as Ras. Ras is a protein that is mutated in many types of cancer, and is involved in the regulation of cell growth and division. By inhibiting farnesylation, this compound prevents the activation of Ras and other proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is an important process in the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide in lab experiments is its specificity for the farnesyltransferase enzyme. This allows researchers to study the effects of inhibiting this enzyme on cancer cells, without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of the farnesyltransferase enzyme.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide. One area of interest is the development of more potent farnesyltransferase inhibitors, which may be more effective in inhibiting cancer cell growth. Another area of interest is the combination of this compound with other cancer therapies, such as radiation or chemotherapy, to enhance their effectiveness. Additionally, research is ongoing to identify biomarkers that can predict which cancer patients may benefit most from treatment with this compound.
Synthesemethoden
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide is a synthetic compound that can be prepared using a variety of methods. One of the most commonly used methods involves the reaction of 4-fluoro-2-nitrobenzoic acid with thiosemicarbazide, followed by cyclization with proline. The resulting compound is then acetylated to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy, and to overcome drug resistance in certain types of cancer.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-11-5-3-10(4-6-11)16-19-12(9-23-16)8-14(21)20-7-1-2-13(20)15(18)22/h3-6,9,13H,1-2,7-8H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCSTSISWKPYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(allylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327571.png)
![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)

![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)

![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)



![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)